molecular formula C11H11NO2 B11904808 1-(7-methoxy-1H-indol-2-yl)ethanone

1-(7-methoxy-1H-indol-2-yl)ethanone

Cat. No.: B11904808
M. Wt: 189.21 g/mol
InChI Key: FRFVBZWNQITZOM-UHFFFAOYSA-N
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Description

1-(7-Methoxy-1H-indol-2-yl)ethanone is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in many natural products and synthetic drugs, making them crucial in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(7-Methoxy-1H-indol-2-yl)ethanone can be synthesized through various methods, including the Fischer indole synthesis. This method involves the reaction of phenylhydrazine with a carbonyl compound under acidic conditions to form the indole ring . Another approach involves the cyclization of ortho-substituted anilines, followed by functionalization to introduce the methoxy and ethanone groups .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and acid concentration, are carefully controlled to maximize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(7-Methoxy-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(7-Methoxy-1H-indol-2-yl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(7-methoxy-1H-indol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison: 1-(7-Methoxy-1H-indol-2-yl)ethanone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other indole derivatives, it may exhibit different pharmacological properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

1-(7-methoxy-1H-indol-2-yl)ethanone

InChI

InChI=1S/C11H11NO2/c1-7(13)9-6-8-4-3-5-10(14-2)11(8)12-9/h3-6,12H,1-2H3

InChI Key

FRFVBZWNQITZOM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(N1)C(=CC=C2)OC

Origin of Product

United States

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